molecular formula C13H13NO4 B6336136 Ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate CAS No. 255728-49-5

Ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate

Cat. No.: B6336136
CAS No.: 255728-49-5
M. Wt: 247.25 g/mol
InChI Key: BVOOGQOLDGZSRE-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a 4-methoxyphenyl group at the 5-position of the oxazole ring. It has gained attention in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-carboxylate esters with different substituents.

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new chemical entities.

    Biology: The compound has shown potential as an antimicrobial agent and can be used in studies related to bacterial and fungal infections.

    Medicine: Research has indicated its potential as an anticancer agent, and it is being investigated for its ability to inhibit specific enzymes and pathways involved in cancer progression.

    Industry: The compound can be used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-(3-methoxyphenyl)oxazole-4-carboxylate
  • Ethyl 5-(4-ethoxyphenyl)oxazole-4-carboxylate
  • Ethyl 5-(phenoxymethyl)oxazole-4-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring or the oxazole ring. The unique properties of this compound, such as its specific biological activities and reactivity, make it distinct from its analogs.

Properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)11-12(18-8-14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOOGQOLDGZSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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